4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene

Polymer Chemistry Radical Polymerization Fluoropolymers

4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene (CAS: 150991-80-1) is a polyfunctional aromatic monomer and synthetic intermediate, distinguished by the simultaneous presence of an electron-rich methoxy (-OCH₃) group and a strongly electron-withdrawing trifluoromethyl (-CF₃) group, ortho to each other on a styrene (vinylbenzene) scaffold. This juxtaposition of substituents creates a unique electronic and steric environment, which fundamentally alters the reactivity of the vinyl group compared to simpler styrenic analogs.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
Cat. No. B7891219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C)C(F)(F)F
InChIInChI=1S/C10H9F3O/c1-3-7-4-5-9(14-2)8(6-7)10(11,12)13/h3-6H,1H2,2H3
InChIKeyOWCIGLPXMYSWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene: A Key Building Block for Advanced Fluorinated Materials and Medicinal Chemistry


4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene (CAS: 150991-80-1) is a polyfunctional aromatic monomer and synthetic intermediate, distinguished by the simultaneous presence of an electron-rich methoxy (-OCH₃) group and a strongly electron-withdrawing trifluoromethyl (-CF₃) group, ortho to each other on a styrene (vinylbenzene) scaffold . This juxtaposition of substituents creates a unique electronic and steric environment, which fundamentally alters the reactivity of the vinyl group compared to simpler styrenic analogs .

4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene: Why In-Class Substitution Without Careful Validation is High-Risk


The simple replacement of 4-ethenyl-1-methoxy-2-(trifluoromethyl)benzene with a mono-substituted styrene (e.g., 4-methoxystyrene) or a regioisomeric analog is fraught with scientific and procurement risk. As demonstrated by foundational studies on substituted styrenes, both the position and electronic nature of ring substituents drastically alter monomer reactivity ratios, copolymerization kinetics, and the ultimate properties of derived materials [1]. For instance, while a methoxy group increases the electron density on the vinyl group, an ortho-CF₃ group exerts a powerful electron-withdrawing inductive effect, creating an electron-deficient alkene [2]. This unique combination dictates a distinct reactivity profile in both radical and anionic polymerizations that cannot be replicated by using a mixture of monomers or an isomeric alternative [3].

4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene: Quantitative and Comparative Evidence for Scientific Procurement


The Ortho-Trifluoromethyl Group Dictates a Distinct Radical Polymerization Reactivity Profile Compared to Non-Fluorinated Styrenes

The radical copolymerization behavior of 4-ethenyl-1-methoxy-2-(trifluoromethyl)benzene is significantly influenced by the strong electron-withdrawing effect of its ortho-CF₃ group. While direct reactivity ratios for this specific compound are not published, the effect of an α- or ring-CF₃ group on styrene is well-quantified and serves as a robust class-level inference. Studies on α-trifluoromethylstyrene (TFMST), a close electronic analog, show it does not undergo radical homopolymerization (r₂ = 0.00) and copolymerizes with styrene (M₁) with reactivity ratios of r₁ = 0.60 and r₂ = 0.00 [1]. In contrast, a typical non-fluorinated styrene with an electron-donating group, such as p-methoxystyrene, readily homopolymerizes and copolymerizes with styrene with a vastly different reactivity ratio (e.g., r₁ ≈ 0.2-0.5, depending on conditions) [2]. This stark difference confirms that the target compound's vinyl group is highly electron-deficient, necessitating specific comonomers and initiating systems for successful polymerization.

Polymer Chemistry Radical Polymerization Fluoropolymers

Methoxy Group Position Isomerism Critically Modulates Electronic Properties and Reactivity

The ortho-relationship between the methoxy and trifluoromethyl groups in 4-ethenyl-1-methoxy-2-(trifluoromethyl)benzene is critical. The electronic influence of the methoxy group is strongly position-dependent. In p-methoxystyrene, the +M (mesomeric) effect strongly activates the para-position and the vinyl group toward electrophilic attack [1]. Conversely, in an ortho-position, the +M effect is attenuated, and the electron-withdrawing inductive effect (-I) of the adjacent CF₃ group becomes more dominant, creating a distinctly different charge distribution on the aromatic ring [2]. This difference is quantifiable via Hammett substituent constants. For instance, the σₚ value for an OCH₃ group is -0.27 (strongly electron-donating), while the σₘ value is +0.12 (weakly electron-withdrawing). The ortho-relationship to a CF₃ group (σₘ = +0.43) further polarizes the system [3].

Organic Synthesis Electronic Effects Medicinal Chemistry

Trifluoromethyl Substitution Dramatically Enhances Lipophilicity Compared to Methoxy Analogs, Impacting Pharmacokinetic Potential

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to increase a molecule's lipophilicity, thereby enhancing membrane permeability and metabolic stability. A direct comparison of calculated log P (clogP) values demonstrates this effect. For 4-ethenyl-1-methoxy-2-(trifluoromethyl)benzene, the presence of the CF₃ group increases its clogP by approximately 1.5-2.0 units compared to the non-fluorinated analog, 1-methoxy-2-methylbenzene [1]. This shift is significant for drug design, as it can move a compound from a suboptimal to an optimal range for oral bioavailability. Furthermore, studies comparing aliphatic CF₃O- and CF₃-bearing compounds show that CF₃ substitution imparts nearly identical lipophilicity to CF₃O substitution, while both are significantly more lipophilic than their methoxy counterparts [2].

Medicinal Chemistry Lipophilicity Physicochemical Properties

Class-Level Evidence Supports Potential for Enhanced Thermal and Chemical Stability in Derived Polymers Compared to Non-Fluorinated Analogs

While direct thermogravimetric analysis (TGA) data for polymers derived from 4-ethenyl-1-methoxy-2-(trifluoromethyl)benzene is not publicly available, a robust class-level inference can be drawn from extensive literature on fluorinated styrenic polymers. The incorporation of CF₃ groups into a polymer backbone is known to enhance thermal stability and chemical resistance [1]. For example, polymers derived from p-trifluoromethylstyrene exhibit higher glass transition temperatures (Tg) and better resistance to oxidative degradation compared to polystyrene [2]. The presence of the CF₃ group in 4-ethenyl-1-methoxy-2-(trifluoromethyl)benzene is therefore expected to confer similar, though not identical, property enhancements to its copolymers relative to those derived from 4-methoxystyrene.

Materials Science Polymer Properties Fluorinated Materials

4-Ethenyl-1-methoxy-2-(trifluoromethyl)benzene: Evidence-Based Application Scenarios


Synthesis of Advanced Fluorinated Copolymers for Tailored Material Properties

Leveraging its unique reactivity profile as a highly electron-deficient monomer [1], 4-ethenyl-1-methoxy-2-(trifluoromethyl)benzene is ideally suited for controlled radical copolymerization (e.g., NMP, ATRP) with electron-rich comonomers. This allows for the synthesis of precisely defined, alternating or gradient copolymers where the fluorinated unit is incorporated to enhance thermal stability, chemical resistance, and lower the dielectric constant of the resulting material [2]. This application is directly supported by the evidence that its vinyl group reactivity is fundamentally distinct from non-fluorinated styrenes.

A Key Intermediate in Medicinal Chemistry for Optimizing Drug-like Properties

The compound's significantly enhanced lipophilicity, as inferred from the well-documented effect of the CF₃ group [3], makes it a strategic building block in drug discovery. It can be incorporated into lead compounds to improve membrane permeability and potentially increase metabolic stability. The vinyl group serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Heck, Suzuki), enabling the construction of complex molecular architectures for therapeutic targets.

Precursor for Fluorinated Functional Materials and Coatings

The specific ortho-CF₃/OCH₃ substitution pattern creates a unique dipolar structure [4]. This can be exploited in the design of functional materials, such as non-linear optical (NLO) chromophores or liquid crystalline monomers. The vinyl group allows for subsequent polymerization or attachment to surfaces, while the fluorinated aromatic core imparts desired properties like low surface energy and high hydrophobicity, critical for advanced coatings and interfacial materials.

Calibration Standard for Analytical Method Development

Given its unique combination of functional groups (vinyl, methoxy, trifluoromethyl) and distinct physicochemical properties, 4-ethenyl-1-methoxy-2-(trifluoromethyl)benzene serves as an excellent candidate for developing and validating analytical methods, particularly in GC-MS and LC-MS. Its characteristic retention time and mass spectral fragmentation pattern (dominated by the loss of CF₃ and OCH₃) provide a reliable and reproducible standard for quantifying similar fluorinated aromatic compounds in complex mixtures [5].

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